The synthesis of 1-(Cyclopropylmethyl)piperidin-4-amine can be achieved through various methods. One common approach involves the alkylation of 4-aminopiperidine with (bromomethyl)cyclopropane. [] This reaction typically employs a base, such as potassium carbonate or triethylamine, and a suitable solvent like acetonitrile or dimethylformamide.
Opioid Receptor Ligands: Research has explored the potential of 1-(Cyclopropylmethyl)piperidin-4-amine derivatives as opioid receptor ligands. These compounds have shown promise as potential analgesics or antagonists for treating opioid addiction. [, ]
Enzyme Inhibitors: This scaffold serves as a valuable starting point for developing enzyme inhibitors. For example, it has been incorporated into the design of potent and selective G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors, which hold therapeutic potential for treating heart failure. []
Anticancer Agents: Researchers have investigated the anti-leukemia activity of 1-substituted piperidin-4-one arylformylhydrazones, derivatives of 1-(Cyclopropylmethyl)piperidin-4-amine, highlighting its potential in cancer research. []
Antiviral Agents: Studies have demonstrated the antiviral activity of (1E,2Z,3E)‐1‐(Piperidin‐1‐yl)‐1‐(arylhydrazono)‐2‐[(benzoyl/benzothiazol‐ 2‐oyl)hydrazono]‐4‐(aryl1)but‐3‐enes, a class of compounds incorporating the 1-(Cyclopropylmethyl)piperidin-4-amine moiety. These compounds exhibited promising activity against herpes simplex viruses (HSV‐1). []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6